![molecular formula C8H5F2NS B15331416 7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
7-(Difluoromethyl)benzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)benzo[d]isothiazole is a heterocyclic compound featuring a benzo[d]isothiazole core with a difluoromethyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)benzo[d]isothiazole typically involves the introduction of the difluoromethyl group onto a pre-formed benzo[d]isothiazole scaffold. One common method includes the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Difluoromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the isothiazole ring to its corresponding dihydro derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzo[d]isothiazoles .
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Benzo[d]isothiazole: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)benzo[d]isothiazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can significantly alter its reactivity and interactions with molecular targets.
7-(Methyl)benzo[d]isothiazole: The presence of a methyl group instead of a difluoromethyl group affects its electronic properties and reactivity.
Uniqueness: The presence of the difluoromethyl group in 7-(Difluoromethyl)benzo[d]isothiazole imparts unique electronic and steric properties, enhancing its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Propiedades
Fórmula molecular |
C8H5F2NS |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H5F2NS/c9-8(10)5-1-2-7-6(3-5)4-11-12-7/h1-4,8H |
Clave InChI |
OJIMJYICIIBYRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)F)C=NS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
![4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15331345.png)
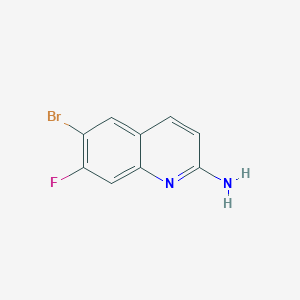


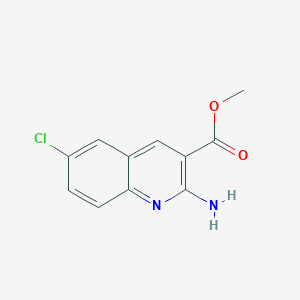
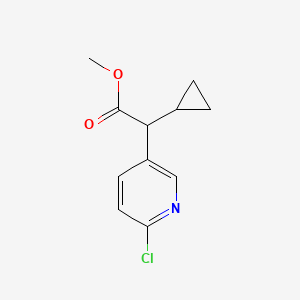
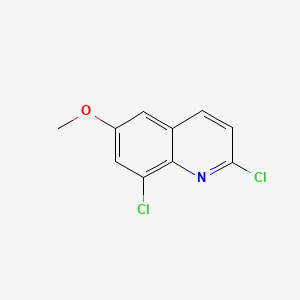
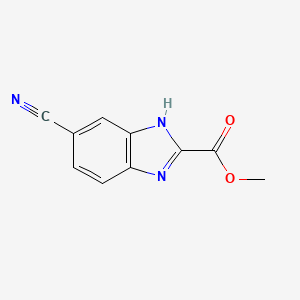

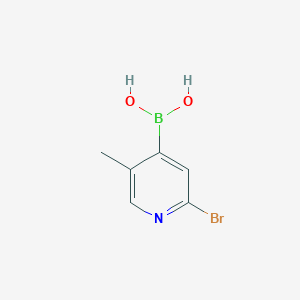

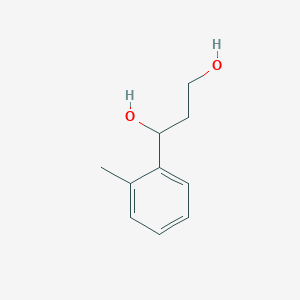
![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
